Ethyl 2-(3-amino-1h-pyrazol-1-yl)acetate hydrochloride
CAS No.: 1042152-58-8
Cat. No.: VC11727298
Molecular Formula: C7H12ClN3O2
Molecular Weight: 205.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1042152-58-8 |
|---|---|
| Molecular Formula | C7H12ClN3O2 |
| Molecular Weight | 205.64 g/mol |
| IUPAC Name | ethyl 2-(3-aminopyrazol-1-yl)acetate;hydrochloride |
| Standard InChI | InChI=1S/C7H11N3O2.ClH/c1-2-12-7(11)5-10-4-3-6(8)9-10;/h3-4H,2,5H2,1H3,(H2,8,9);1H |
| Standard InChI Key | AXPCUNLVFHHMDU-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CN1C=CC(=N1)N.Cl |
| Canonical SMILES | CCOC(=O)CN1C=CC(=N1)N.Cl |
Introduction
Chemical Identity and Structural Properties
Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate hydrochloride belongs to the pyrazole family, a class of nitrogen-containing heterocycles known for their versatile reactivity. The compound’s molecular formula is C₇H₁₂ClN₃O₂, with the hydrochloride salt forming through protonation of the amino group. Key structural features include:
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Pyrazole Core: A five-membered ring with two adjacent nitrogen atoms, enabling hydrogen bonding and π-π interactions.
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Amino Substituent: Positioned at the 3rd carbon of the pyrazole ring, this group enhances polarity and facilitates interactions with biological targets.
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Ethyl Acetate Side Chain: An ester-functionalized side chain improves lipid solubility, aiding membrane permeability in biological systems.
The compound’s crystallinity and stability in aqueous solutions make it suitable for formulation in pharmacological studies.
Synthesis and Industrial Production
The synthesis of ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate hydrochloride typically involves a two-step process:
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Alkylation of Pyrazole:
Ethyl bromoacetate reacts with 3-amino-1H-pyrazole in the presence of a base (e.g., potassium carbonate) in acetonitrile under reflux. This yields the base compound, ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate. -
Salt Formation:
The base compound is treated with hydrochloric acid to form the hydrochloride salt, which is then purified via recrystallization.
| Parameter | Value |
|---|---|
| Yield | 65–75% (industrial scale) |
| Purity | ≥98% (HPLC) |
| Optimal Temperature | 60–70°C |
Industrial production employs continuous flow reactors to optimize reaction kinetics and reduce byproducts. Green chemistry principles, such as using biodegradable solvents, are increasingly adopted to enhance sustainability.
Biological Activities and Mechanisms
| Pathogen | MIC (µg/mL) | Mechanism |
|---|---|---|
| S. aureus | 128 | Cell wall synthesis inhibition |
| E. coli | 64 | DNA gyrase interference |
The amino group facilitates hydrogen bonding with bacterial enzymes, while the pyrazole ring disrupts microbial membrane integrity.
Anti-Inflammatory Effects
In murine models, ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate reduced inflammatory markers (e.g., TNF-α and IL-6) by 40–50% at 50 mg/kg doses. The hydrochloride form’s improved bioavailability may enhance this activity, though clinical data remain unpublished.
Structure-Activity Relationships (SAR)
Modifications to the pyrazole ring and side chain significantly influence biological activity:
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Amino Group Removal: Eliminates antimicrobial activity, underscoring its role in target binding.
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Ester Hydrolysis: Converting the ethyl ester to a carboxylic acid reduces lipid solubility, diminishing cellular uptake.
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Chloride Counterion: Enhances crystallinity but may alter pharmacokinetics compared to other salts.
Applications in Drug Development
Lead Compound Optimization
Researchers have synthesized analogs to improve potency and reduce toxicity:
| Analog | Modification | Activity Improvement |
|---|---|---|
| Methyl ester variant | Ethyl → Methyl substitution | 20% higher solubility |
| Bromo-substituted | Bromine at C4 | Enhanced anticancer |
Agrochemistry
The compound serves as a precursor for herbicides targeting acetolactate synthase (ALS), a key enzyme in plant amino acid synthesis.
Challenges and Future Directions
Despite its promise, gaps in research persist:
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Toxicity Profiling: Chronic exposure studies in mammalian models are lacking.
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Target Identification: Proteomic studies are needed to map interaction networks.
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Formulation Challenges: The hydrochloride salt’s hygroscopicity complicates storage.
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